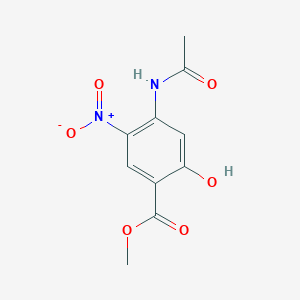
4-(4-Hexylbenzoyl)benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hexylbenzoyl)benzoyl chloride is an organic compound with the molecular formula C20H23ClO. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a hexyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hexylbenzoyl)benzoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and hexylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of benzoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hexylbenzoyl)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted benzoyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: It can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Substituted benzoyl derivatives.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohols or other reduced derivatives.
Applications De Recherche Scientifique
4-(4-Hexylbenzoyl)benzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-(4-Hexylbenzoyl)benzoyl chloride involves its reactivity as an acylating agent. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of acylated derivatives. This reactivity is utilized in various chemical syntheses and biological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl Chloride: A simpler derivative without the hexyl substitution.
4-Heptylbenzoyl Chloride: Similar structure with a heptyl group instead of a hexyl group.
4-Octylbenzoyl Chloride: Similar structure with an octyl group.
Uniqueness
4-(4-Hexylbenzoyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The hexyl group provides hydrophobic characteristics, making it useful in the synthesis of compounds with specific solubility and reactivity profiles.
Propriétés
Numéro CAS |
108418-21-9 |
|---|---|
Formule moléculaire |
C20H21ClO2 |
Poids moléculaire |
328.8 g/mol |
Nom IUPAC |
4-(4-hexylbenzoyl)benzoyl chloride |
InChI |
InChI=1S/C20H21ClO2/c1-2-3-4-5-6-15-7-9-16(10-8-15)19(22)17-11-13-18(14-12-17)20(21)23/h7-14H,2-6H2,1H3 |
Clé InChI |
OTSKYQKCAKERMA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


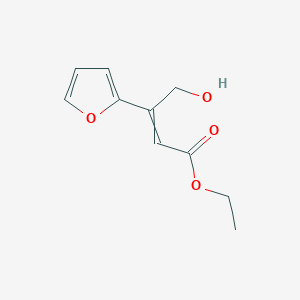
![{10-[2-(Anthracen-9-YL)ethyl]anthracen-9-YL}(phenyl)methanone](/img/structure/B14338092.png)
![9,10-Bis[(naphthalen-1-YL)methyl]anthracene](/img/structure/B14338097.png)
![2(1H)-Quinolinone, 4-[[(4-methylphenyl)sulfonyl]oxy]-3-phenyl-](/img/structure/B14338112.png)
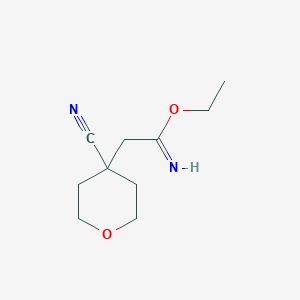

![Trimethyl[(1,2,3-trithiolan-4-yl)methyl]silane](/img/structure/B14338122.png)
![Carbamodithioic acid, [2-(ethenyloxy)ethyl]-](/img/structure/B14338136.png)
![{[Chloro(dicyclohexyl)stannyl]methyl}(dimethyl)phenylsilane](/img/structure/B14338140.png)

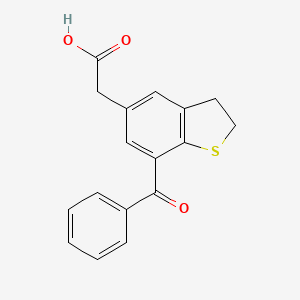
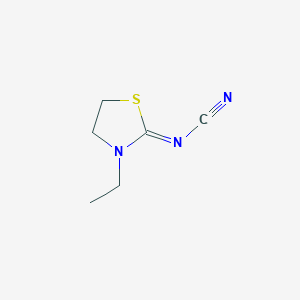
![1-Benzyl-3-[(2-ethoxyphenoxy)methyl]piperidin-3-ol](/img/structure/B14338182.png)
